Non-ATP-Competitive GSK-3β Inhibition Mode vs. ATP-Competitive Inhibitors
VP0.7 was identified as an ATP-noncompetitive GSK-3 inhibitor via fpocket algorithm analysis of druggable allosteric sites, contrasting with ATP-competitive inhibitors such as SB-216763 or CHIR-99021 . While specific IC50 values against GSK-3β were not disclosed in the primary allosteric mapping study, the molecule demonstrated a substrate-competitive (allosteric) mechanism that leaves the ATP-binding pocket unoccupied, a profile not achievable by conventional ATP-mimetic quinolines . In a subsequent structure-activity relationship (SAR) study, VP0.7 (referred to as GSK3-IN-3) exhibited an in vitro IC50 of 3.01 μM against GSK-3, serving as a lead allosteric scaffold for further optimization .
| Evidence Dimension | GSK-3β inhibition mechanism (allosteric vs. ATP-competitive) |
|---|---|
| Target Compound Data | IC50 = 3.01 μM (GSK-3); ATP-noncompetitive mode confirmed by fpocket analysis and substrate-competitive kinetics |
| Comparator Or Baseline | SB-216763 (ATP-competitive): IC50 ~ 34 nM; TDZD-8 (non-ATP-competitive): IC50 ~ 2 μM. Both bind in ATP-site or Cys199 pocket, unlike VP0.7's allosteric site. |
| Quantified Difference | 3.01 μM (allosteric) vs. low nM ATP-competitive inhibitors; key differentiator is mechanism, not potency magnitude. |
| Conditions | In vitro kinase inhibition assay; fpocket computational druggable site prediction; J Med Chem 2011 study. |
Why This Matters
For procurement, this allosteric mechanism allows VP0.7 to serve as a chemical probe for non-ATP-competitive GSK-3β modulation, avoiding the selectivity and toxicity liabilities common to ATP-pocket binders.
- [1] Palomo V, et al. J Med Chem. 2011; 54(24):8461-70. Identification of VP0.7 binding to allosteric GSK-3 cavity. View Source
- [2] Palomo V, et al. Substrate competitive GSK-3 inhibitors – strategy and implications. 2010. View Source
